molecular formula C20H19N3O4 B2560883 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile CAS No. 941929-18-6

2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2560883
CAS No.: 941929-18-6
M. Wt: 365.389
InChI Key: NPVHEZLGSOYHHS-UHFFFAOYSA-N
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Description

The compound 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted at positions 2 and 3. The oxazole ring is functionalized with a morpholine group at position 5, enhancing polarity and solubility, and a furan-2-yl moiety at position 2, which is further substituted with a 4-methylphenoxy methyl group.

Properties

IUPAC Name

2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-14-2-4-15(5-3-14)25-13-16-6-7-18(26-16)19-22-17(12-21)20(27-19)23-8-10-24-11-9-23/h2-7H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVHEZLGSOYHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 2-furylmethanol derivative.

    Introduction of the oxazole ring: The oxazole ring is introduced through a cyclization reaction involving an appropriate nitrile and an amine derivative.

    Attachment of the morpholine ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.

    Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde, depending on the reaction conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, where the nitrogen atom can act as a nucleophile.

    Coupling reactions: The compound can undergo coupling reactions with various electrophiles, leading to the formation of more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Modifications

Oxazole vs. Thiazole/Pyrimidine Derivatives

describes pyrimidine-5-carbonitrile derivatives with thiazole substituents, such as 4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-((4-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile. While these compounds share the morpholine and carbonitrile functional groups with the target compound, the pyrimidine-thiazole core differs significantly from the oxazole ring. The oxazole’s smaller ring size and reduced π-electron density may lead to distinct electronic properties and binding affinities compared to bulkier thiazole-pyrimidine hybrids .

Oxazole Derivatives with Morpholine Substituents

highlights 5-(morpholin-4-yl)-1,3-oxazole-4-carbonitriles with phthalimidoalkyl chains at position 2. For example, 2-(2-phthalimidoethyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile undergoes hydrazine-induced ring opening, a reaction pathway less likely in the target compound due to its stable furan substituent. This suggests the furan group enhances stability under basic conditions .

Substituent Variations

Furan-2-yl vs. Phenyl-Sulfonyl Groups

In , compounds like 5-(morpholin-4-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (D434-0724) feature a sulfonated phenyl group at position 2.

Phenoxy Methyl Substituents

describes 5-(benzylamino)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile (D301-0266), which differs from the target compound in two key aspects:

  • Position of Methyl Group: The 2-methylphenoxy substituent in D301-0266 versus 4-methylphenoxy in the target compound may influence steric interactions and crystallographic packing .

Isostructural Comparisons

, and 7 discuss isostructural halogenated thiazoles (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole). F) preserve crystal lattice compatibility. For the target compound, replacing 4-methylphenoxy with methoxyphenoxy could yield isostructural analogs with similar packing but altered physicochemical properties .

Physicochemical Properties

  • Solubility: The morpholine group’s polarity likely enhances solubility compared to benzylamino or sulfonated phenyl analogs .
  • Thermal Stability : The absence of labile groups (e.g., phthalimido in ) suggests higher thermal stability than derivatives prone to ring-opening reactions .

Data Tables

Table 1. Key Structural and Property Comparisons

Compound Name / ID Core Structure Position 2 Substituent Position 5 Substituent Molecular Weight (g/mol) Notable Properties
Target Compound Oxazole 5-[(4-Methylphenoxy)methyl]furan-2-yl Morpholin-4-yl 393.41* High polarity, stable furan
D301-0266 Oxazole 5-[(2-Methylphenoxy)methyl]furan-2-yl Benzylamino 393.43 Lower solubility, steric hindrance
D434-0724 Oxazole 4-(Pyrrolidine-1-sulfonyl)phenyl Morpholin-4-yl 388.44 High molecular weight, sulfonyl
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)...thiazole Thiazole Halogenated aryl Triazolyl-pyrazolyl ~450 (estimated) Isostructural, halogen-dependent

*Calculated based on molecular formula.

Q & A

Q. What synthetic strategies are employed to construct the oxazole core in this compound?

The oxazole ring can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a dehydrating agent. For example, substituted hydrazides or carbonyl precursors undergo cyclization at elevated temperatures (e.g., 120°C) to form oxazole derivatives . Advanced methods include palladium-catalyzed reductive cyclization, which improves regioselectivity and reduces byproducts under controlled catalyst loading and reaction time .

Q. How is the morpholine moiety introduced into the structure?

The morpholine group is typically incorporated via nucleophilic substitution or coupling reactions. For instance, a halogenated intermediate (e.g., brominated oxazole) reacts with morpholine in the presence of a base like triethylamine. This approach is analogous to methods used in synthesizing morpholinyl-substituted phenothiazine derivatives .

Q. What spectroscopic techniques confirm the carbonitrile group's presence?

Infrared (IR) spectroscopy identifies the nitrile stretch near 2200 cm⁻¹, while ¹³C NMR spectroscopy detects the carbonitrile carbon signal at ~115–120 ppm. These methods are standard for characterizing nitrile-containing heterocycles, as demonstrated in oxadiazole and imidazole syntheses .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in the final compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and stereochemical data. For example, isoxazolone derivatives with fluorophenyl and morpholinyl groups have been structurally validated using this method, ensuring accurate assignment of regiochemistry and substituent orientation .

Q. What strategies minimize byproducts during furan-oxazole coupling?

Optimizing palladium-catalyzed cross-coupling conditions—such as using Pd(PPh₃)₄ with arylboronic acids in a toluene/water mixture at 80°C—enhances coupling efficiency. Excess base (e.g., Na₂CO₃) and inert atmospheres further suppress side reactions, as shown in tetrazole and thiazole syntheses .

Q. How can computational modeling predict electronic effects of the nitrile group?

Density functional theory (DFT) calculations assess the nitrile’s electron-withdrawing impact on the oxazole ring’s reactivity. For instance, molecular electrostatic potential (MEP) maps and frontier orbital analysis (HOMO-LUMO) elucidate charge distribution and nucleophilic/electrophilic sites, guiding functionalization strategies .

Q. What challenges arise in achieving regioselectivity during furan functionalization?

Competing substitution patterns (e.g., C2 vs. C5 on furan) require directing groups or steric control. For example, bulky protecting groups on the furan’s methylphenoxy moiety can bias electrophilic substitution toward the desired position, as observed in analogous oxadiazole syntheses .

Methodological Considerations

  • Synthesis Optimization : Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
  • Byproduct Analysis : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) differentiate regioisomers .
  • Scale-Up Challenges : Solvent selection (e.g., THF vs. DMF) impacts yield and purification efficiency, particularly for morpholinyl-containing intermediates .

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